氯普鲁卡因

描述

Chloroprocaine is a rapidly hydrolyzed local anesthetic widely utilized in anesthesia for its low maternal and fetal toxicity, quick onset, and brief duration of action. Neurological complications have been reported following its massive intrathecal injection after attempted epidural block, necessitating further study to understand the underlying causes, whether related to the drug itself, the stabilizer, its low pH, or other factors (Jong, 1981).

Synthesis Analysis

Chloroprocaine is synthesized from procaine by adding a chlorine substitution to the aromatic ring. This modification enhances its properties as a local anesthetic, providing rapid onset and short action. The detailed mechanisms of its synthesis involve complex chemical reactions that are crucial for its effectiveness and safety in clinical applications. The synthesis and understanding of chloroprocaine's structure benefit from broader chemical research, such as the derivatization of porphyrins to chlorins, which sheds light on the synthetic pathways that could potentially be applied to chloroprocaine and similar compounds (Taniguchi & Lindsey, 2017).

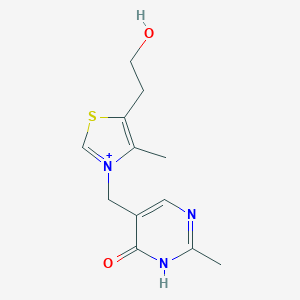

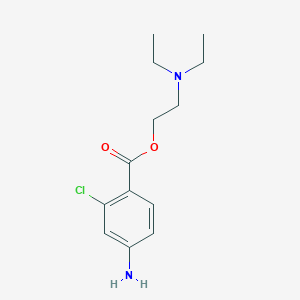

Molecular Structure Analysis

The molecular structure of chloroprocaine, characterized by its chlorinated aromatic ring, is essential for its action as a local anesthetic. This structure facilitates the drug's rapid hydrolysis, contributing to its short duration of action. Advances in synthetic chemistry, including the study of molecular docking and density functional theory (DFT), provide insights into the intramolecular interactions, polarizability, hyperpolarizability, and other properties relevant to chloroprocaine's molecular structure and function (Devi et al., 2018).

Chemical Reactions and Properties

Chloroprocaine undergoes various chemical reactions, including hydrolysis by plasma cholinesterases into para-aminobenzoic acid, which is crucial for its rapid inactivation and short-acting properties. Understanding these reactions and the factors influencing them, such as pH and the structure of the molecules, is vital for optimizing chloroprocaine's use and minimizing potential complications (Czaplicka, 2003).

Physical Properties Analysis

The physical properties of chloroprocaine, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. Studies have characterized different polymorphic forms of chloroprocaine hydrochloride, revealing variations in thermodynamic stability, melting points, and other physical characteristics that influence its behavior in pharmaceutical applications (Schmidt, 2005).

Chemical Properties Analysis

The chemical properties of chloroprocaine, such as its reactivity with other compounds and stability under various conditions, are essential for its efficacy as an anesthetic. Research on the reactions of chlorine with inorganic and organic compounds provides a broader context for understanding chloroprocaine's behavior and the potential for interactions that could affect its use in clinical settings (Deborde & von Gunten, 2008).

科学研究应用

脊髓麻醉

氯普鲁卡因用于短期选择性下肢手术的脊髓麻醉 . 一项针对成年患者的研究评估了三种椎管内剂量(30、40 和 50 毫克)的 2% 氯普鲁卡因 1% 达到完全阻滞消退的时间。 研究发现,50 毫克和 40 毫克的剂量比 30 毫克的剂量产生更长的脊髓阻滞消退时间 .

区域麻醉

氯普鲁卡因用于区域麻醉 . 麻醉师采用多种不同的临床技术来使用局部麻醉药物。 这些技术包括局部、黏膜、气管内、静脉内、周围神经阻滞、硬膜外和椎管内(脊髓)给药 .

神经轴麻醉

硬膜外和椎管内局部麻醉剂的给药是麻醉学和疼痛医学领域特有的。 这些途径合称为神经轴麻醉,通常用于促进手术干预、分娩镇痛或疼痛治疗 .

疼痛治疗

氯普鲁卡因用于疼痛治疗。 经神经轴途径给药的局部麻醉剂的药效学和药代动力学相互作用是独特的,值得继续研究 .

眼科应用

氯普鲁卡因眼凝胶用于在眼部某些手术前引起麻木或感觉丧失,并预防疼痛。 它是一种局部麻醉剂,通过阻断眼部神经末梢的信号来防止疼痛 .

临床试验

氯普鲁卡因也用于临床试验。 例如,一项关于氯普鲁卡因 3% 眼凝胶滴眼液的 I/II 期、随机、安慰剂对照、双盲、有效性、安全性以及局部耐受性研究在健康人群中进行 .

作用机制

Target of Action

Chloroprocaine primarily targets the alpha subunit on the cytoplasmic region of voltage-gated sodium channels in neuronal cell membranes . These channels play a crucial role in the generation and propagation of action potentials in neurons.

Mode of Action

Chloroprocaine interacts with its targets by binding to the alpha subunit of the sodium channels and inhibiting sodium influx . This interaction increases the threshold for electrical excitation in nerves, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, it inhibits the initiation and transmission of nerve impulses, thereby affecting local anesthetic actions .

Biochemical Pathways

The primary biochemical pathway affected by chloroprocaine involves the transient increase in permeability to sodium in neurons . By decreasing this permeability, chloroprocaine prevents the generation and conduction of electrical impulses in neurons . The differential sensitivity generally depends on the size of the fiber; small fibers are more sensitive than larger fibers and require a longer period for recovery .

Pharmacokinetics

Chloroprocaine is rapidly hydrolyzed by plasma enzymes to 2-chloro-4-aminobenzoic acid and beta-diethylaminoethanol, with 80% being conjugated before elimination . The distribution of chloroprocaine depends upon the route of administration, with high concentrations found in highly perfused organs such as the liver, lungs, heart, and brain . The onset of action is between 6 to 12 minutes, and the duration of action is up to 60 minutes .

Result of Action

The result of chloroprocaine’s action is the production of local anesthesia by infiltration, peripheral and central nerve block, and epidural and caudal administration . It is also indicated for the production of local anesthesia by subarachnoid block (spinal anesthesia) in adults . The spread of anesthesia depends upon the distribution of the solution, which is primarily dependent on the volume of drug injected .

Action Environment

The action of chloroprocaine can be influenced by environmental factors. For instance, in patients with hepatic disease, the pharmacokinetic parameters of chloroprocaine can be significantly altered . Additionally, the presence of preservatives in the formulation can affect its use for certain types of blocks . Lastly, the volume of drug injected can influence the spread of anesthesia .

安全和危害

未来方向

属性

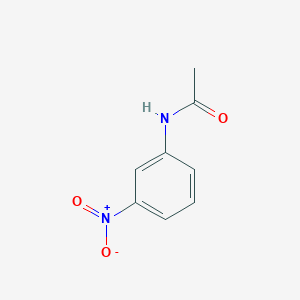

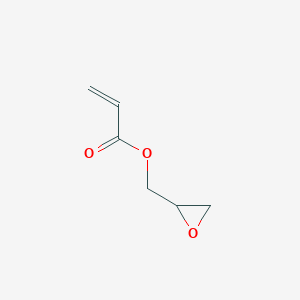

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDANGULDQQJODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3858-89-7 (hydrochloride) | |

| Record name | Chloroprocaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022799 | |

| Record name | Chloroprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chloroprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/, 1.30e+00 g/L | |

| Record name | Chloroprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROPROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone., Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/, ... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/, ... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/ | |

| Record name | Chloroprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROPROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative. | |

| Record name | CHLOROPROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

133-16-4 | |

| Record name | Chloroprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprocaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloroprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROPROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVB0POT2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173-174ºC | |

| Record name | Chloroprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chloroprocaine is a local anesthetic that primarily acts by inhibiting voltage-gated sodium channels on neuronal cell membranes. [, ] This prevents the generation and conduction of nerve impulses, leading to a localized loss of sensation.

A: Chloroprocaine is rapidly hydrolyzed by plasma cholinesterase, primarily in the blood. [, ] This rapid metabolism results in a short duration of action, making it suitable for procedures requiring rapid recovery.

A: Chloroprocaine has the molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol. [, ]

A: While sodium bisulfite was initially used as a preservative in chloroprocaine formulations, research suggests that it can contribute to neurotoxicity. [, ] Modern formulations utilize bisulfite-free chloroprocaine to minimize potential risks.

A: Epinephrine can be added to chloroprocaine solutions to prolong the duration of anesthesia. [, ] This effect is achieved by causing local vasoconstriction, which slows down the systemic absorption of chloroprocaine.

A: Dextrose-free chloroprocaine solutions (2% and 3%) are hyperbaric relative to cerebrospinal fluid. [] This property allows for predictable spread of the drug within the subarachnoid space during spinal anesthesia.

A: Research indicates a significant difference in the half-life of chloroprocaine depending on the route of administration. While the in vitro half-life is very short (11–21 seconds), intraperitoneal administration results in a notably longer in vivo half-life of approximately 5.3 minutes. []

A: Studies suggest that fetal acidosis does not significantly influence the placental transfer of chloroprocaine. [] This characteristic makes chloroprocaine a potentially safer choice for obstetric procedures where fetal distress is a concern.

A: Clinical trials comparing chloroprocaine with lidocaine and bupivacaine for spinal anesthesia demonstrate that chloroprocaine consistently provides faster onset and shorter duration of both sensory and motor blockade. [, , , , ]

A: Patients with atypical plasma cholinesterase activity may experience prolonged blockade with chloroprocaine due to its altered metabolism. [, ] In such cases, careful monitoring and dose adjustments may be necessary.

A: Recent research has investigated the use of hydrogel devices for the sustained release of chloroprocaine. [] This approach aims to provide prolonged postoperative pain relief while minimizing systemic exposure and potential side effects.

A: Lidocaine and bupivacaine are commonly used alternatives to chloroprocaine for spinal anesthesia. [, ] While both offer effective anesthesia, lidocaine is associated with a higher incidence of transient neurological symptoms (TNS), and bupivacaine generally has a longer duration of action, potentially delaying recovery. Prilocaine is another alternative, but research suggests that chloroprocaine might be a better option for shorter procedures due to its faster block regression. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)